4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
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Overview
Description
4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine (4-CPT-PMP) is a synthetic organic compound that belongs to the class of pyrazol-5-ylamine derivatives. It is an important chemical intermediate that has been widely used in the synthesis of various pharmaceuticals. 4-CPT-PMP is a versatile molecule that has been studied extensively for its various applications in the scientific research field due to its unique chemical structure.
Scientific Research Applications
Chemical Structure and Synthesis
Isomorphous Structures and Chlorine-Methyl Exchange Rule
The compounds, including isomorphous structures with chlorine and methyl substitutions, adhere to the chlorine-methyl exchange rule. These structures show significant disorder, which poses challenges in automatic isomorphism detection during data mining (Rajni Swamy et al., 2013).
Synthesis of Derivatives
Novel 3-phenyl-1H-pyrazole derivatives are synthesized as intermediates for biologically active compounds. These derivatives, including those with 4-chlorophenyl groups, show potential in cancer molecular targeted therapy (Liu et al., 2017).
Crystal and Molecular Structure
Isostructural compounds with 4-chlorophenyl groups have been synthesized and characterized, showcasing their potential for further biological activity studies (Kariuki et al., 2021).
Biological Activities
Antimicrobial and Anticancer Agents
Compounds with 4-chlorophenyl moieties have been evaluated for their antimicrobial and anticancer activities. Some derivatives showed higher anticancer activity compared to reference drugs and possess good antimicrobial activity (Hafez et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations on similar compounds reveal insights into their molecular structure, spectroscopic data, and potential biological effects. This research aids in understanding the intramolecular charge transfer and biological activity predictions (Viji et al., 2020).
Synthesis and Antimicrobial Activity
The synthesis of derivatives containing the pyrazole moiety and their evaluation for antimicrobial activity highlights the potential of these compounds in developing new antimicrobial agents. Some compounds exhibited moderate activity against bacteria and fungi (Guna et al., 2015).
Mechanism of Action
Target of Action
Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways .
Mode of Action
It’s worth noting that related compounds have been shown to have analgesic effects, indicating that they may interact with pain receptors or pathways .
Biochemical Pathways
Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain pathways .
Result of Action
Related compounds have been shown to have analgesic effects, suggesting that they may alleviate pain .
properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3/c1-10-15(11-5-7-13(18)8-6-11)16(22)24(23-10)14-4-2-3-12(9-14)17(19,20)21/h2-9H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBYIGVLDFCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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